7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid
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Overview
Description
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid: is a complex organic compound known for its unique bicyclic structure. This compound features a combination of fluorine atoms and a trifluoroacetic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of trifluoroacetic acid:
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the bicyclic structure contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-Oxa-5-azabicyclo[2.2.1]heptane
- 7-Azabicyclo[4.1.0]heptane
Comparison: Compared to these similar compounds, 7,7-Difluoro-2-oxa-5-azabicyclo[410]heptane, trifluoroacetic acid is unique due to the presence of fluorine atoms and the trifluoroacetic acid group
Properties
IUPAC Name |
7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO.C2HF3O2/c6-5(7)3-4(5)9-2-1-8-3;3-2(4,5)1(6)7/h3-4,8H,1-2H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHJTBLXOSLJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C(C2(F)F)N1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955523-08-6 |
Source
|
Record name | 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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